molecular formula C14H22O B7990351 2-(3-Isopropylphenyl)pentan-2-ol

2-(3-Isopropylphenyl)pentan-2-ol

Cat. No.: B7990351
M. Wt: 206.32 g/mol
InChI Key: XBDIWVCLJVHJIQ-UHFFFAOYSA-N
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Description

2-(3-Isopropylphenyl)pentan-2-ol is an organic compound with the molecular formula C₁₂H₁₈O. It is a secondary alcohol featuring a phenyl ring substituted with an isopropyl group at the meta position and a pentan-2-ol moiety. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Friedel-Crafts Alkylation: One common synthetic route involves the Friedel-Crafts alkylation of 3-isopropylbenzene with pentan-2-one in the presence of an acid catalyst such as aluminum chloride (AlCl₃).

  • Reductive Amination: Another method is the reductive amination of 3-isopropylbenzaldehyde with pentan-2-one, followed by reduction using hydrogen in the presence of a catalyst like palladium on carbon (Pd/C).

Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. Continuous flow reactors and advanced catalyst systems are often employed to enhance production rates and reduce by-products.

Types of Reactions:

  • Oxidation: Oxidation of this compound can yield 2-(3-isopropylphenyl)pentan-2-one.

  • Reduction: Reduction of the corresponding ketone can regenerate the alcohol.

  • Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide (CrO₃) in acidic medium.

  • Reduction: Hydrogen gas (H₂) with Pd/C catalyst.

  • Substitution: Lewis acids like AlCl₃ for Friedel-Crafts reactions.

Major Products Formed:

  • Oxidation: 2-(3-isopropylphenyl)pentan-2-one.

  • Reduction: this compound (reformed).

  • Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Isopropylphenyl)pentan-2-ol finds applications in several fields:

  • Chemistry: Used as an intermediate in organic synthesis, particularly in the production of fine chemicals and pharmaceuticals.

  • Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.

  • Medicine: Studied for its role in drug development, particularly in the synthesis of novel therapeutic agents.

  • Industry: Employed in the manufacture of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

2-(3-Isopropylphenyl)pentan-2-ol is structurally similar to other phenyl-substituted alcohols, such as 2-(3-methylphenyl)pentan-2-ol and 2-(3-ethylphenyl)pentan-2-ol. the presence of the isopropyl group at the meta position imparts unique chemical and physical properties, such as increased steric hindrance and altered reactivity patterns. These differences can influence the compound's behavior in chemical reactions and its biological activity.

Comparison with Similar Compounds

  • 2-(3-Methylphenyl)pentan-2-ol

  • 2-(3-Ethylphenyl)pentan-2-ol

  • 2-(3-Butylphenyl)pentan-2-ol

  • 2-(3-Propylphenyl)pentan-2-ol

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Properties

IUPAC Name

2-(3-propan-2-ylphenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O/c1-5-9-14(4,15)13-8-6-7-12(10-13)11(2)3/h6-8,10-11,15H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBDIWVCLJVHJIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC=CC(=C1)C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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